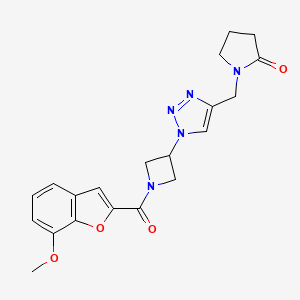

1-((1-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-28-16-5-2-4-13-8-17(29-19(13)16)20(27)24-11-15(12-24)25-10-14(21-22-25)9-23-7-3-6-18(23)26/h2,4-5,8,10,15H,3,6-7,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTUIQCTUFMGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling comparisons of physicochemical properties and inferred bioactivities:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Triazole vs. Benzimidazole :

- The target compound's triazole moiety (synthesized via CuAAC ) offers distinct hydrogen-bonding capabilities compared to the benzimidazole in and . Benzimidazoles are often associated with DNA intercalation or kinase inhibition, while triazoles may enhance metabolic stability and target selectivity.

In contrast, the trifluoromethylpyridine in introduces strong electron-withdrawing effects, which could modulate solubility and bioavailability.

Ring Systems :

- The azetidine ring (4-membered) in the target compound and increases conformational rigidity compared to the piperidine (6-membered) in . Smaller rings often reduce entropy penalties upon binding to biological targets.

Bioactivity Context :

- While the target compound's specific mechanism is unclear, analogs like and suggest roles in kinase inhibition or modulation of oxidative stress pathways. For instance, ferroptosis-inducing agents (FINs) often contain heterocyclic motifs similar to the target compound .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Step 1 : Preparation of an azide-functionalized azetidine intermediate.

- Step 2 : Reaction with a propargyl-substituted pyrrolidinone under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O at 25–60°C).

- Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve yield .

Example Reaction Table :

| Component | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Azide-azetidine intermediate | THF/H₂O, CuSO₄, sodium ascorbate | 78 | 95 |

| Propargyl-pyrrolidinone | Microwave, 80°C, 30 min | 85 | 97 |

Q. How is the compound characterized post-synthesis?

- X-ray crystallography : SHELXL refinement (e.g., space group determination, thermal displacement parameters) .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks: δ 7.2–8.1 ppm (benzofuran protons), δ 4.5–5.5 ppm (triazole-CH₂-pyrrolidinone) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 428.18 (calculated for C₂₂H₂₅N₅O₄).

Advanced Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

- SHELXL Workflow :

Use TWINABS for data scaling if twinning is detected.

Apply ISOR and SIMU restraints to manage thermal motion anisotropy.

Validate with Rint (<5%) and GOF (0.9–1.1) .

- Case Study : A similar azetidine-triazole compound showed bond-length deviations of ±0.02 Å; restraints reduced the R₁ factor from 0.12 to 0.05 .

Q. What experimental design principles apply to optimizing the azetidine-methoxybenzofuran coupling?

- Design of Experiments (DoE) :

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DCM), catalyst loading (5–15 mol% Pd(OAc)₂).

- Response Surface Modeling : Identify interactions between variables to maximize yield .

- Example Results :

| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 10 | 72 |

| DCM | 60 | 15 | 58 |

Q. How to assess the compound’s antimicrobial activity while minimizing false positives?

- Assay Design :

MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Cytotoxicity Control : Test on mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.